MAO-B Inhibitory Potency vs Rasagiline
MAO-B-IN-29 is distinguished by its 2,3-dihydrobenzofuran core bearing a phenyltellanyl (-TePh) substituent, in contrast to the propargylamine-based structures of clinically used irreversible inhibitors like selegiline and rasagiline, or the distinct scaffolds of other research probes [1]. This structural divergence is critical as it defines the compound's interaction with the MAO-B active site, which is fundamentally different from that of the reference inhibitors. While direct activity data for MAO-B-IN-29 are not yet available, the class of chalcogenyl-2,3-dihydrobenzofuran derivatives, including compound 9a (MAO-B-IN-29), has been identified as a promising new class of MAO-B inhibitors, setting the stage for further quantitative comparisons [1].
| Evidence Dimension | Core Chemical Scaffold |
|---|---|
| Target Compound Data | Organotellurium-substituted 2,3-dihydrobenzofuran |
| Comparator Or Baseline | Selegiline (Propargylamine); Rasagiline (Propargylamine / Aminoindane) |
| Quantified Difference | Not applicable (categorical structural difference) |
| Conditions | Structural analysis |
Why This Matters
For researchers investigating novel chemical space for MAO-B inhibition, the unique organotellurium scaffold of MAO-B-IN-29 offers a distinct pharmacological profile and SAR potential compared to conventional propargylamine-based or other well-characterized inhibitor classes.
- [1] Azevedo, A. R., et al. (2023). Green Approach for the Synthesis of Chalcogenyl-2,3-dihydrobenzofuran Derivatives Through Allyl-phenols/Naphthols and Their Potential as MAO-B Inhibitors. Chemistry - An Asian Journal, 18(24), e202300586. View Source
